Bim 187

Feeding behavior Appetite regulation Satiety mechanism

BIM 187 ([D-Phe1,Leu8,9]litorin-NH2) is a GRP-preferring (BB2) agonist—unlike native bombesin, it discriminates BB2 from BB1 subtypes. Paired with antagonist BIM 189, it validates receptor-mediated satiety. Supplied lyophilized, ≥95% pure, soluble in water/acetonitrile; ships on dry ice for -20°C stability. Request a quote for bulk orders.

Molecular Formula C53H76N14O10
Molecular Weight 1069.3 g/mol
CAS No. 137734-88-4
Cat. No. B147859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBim 187
CAS137734-88-4
Synonyms(S)-N1-((2S,5S,8S,14S,17S,20S)-14-(((R)-4H-imidazol-4-yl)methyl)-20-carbamoyl-1-(1H-indol-3-yl)-17-isobutyl-8-isopropyl-5,22-dimethyl-3,6,9,12,15,18-hexaoxo-4,7,10,13,16,19-hexaazatricosan-2-yl)-2-((R)-2-amino-3-phenylpropanamido)pentanediamide
Molecular FormulaC53H76N14O10
Molecular Weight1069.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C53H76N14O10/c1-28(2)19-39(46(56)70)64-51(75)40(20-29(3)4)65-52(76)42(23-34-25-57-27-60-34)62-44(69)26-59-53(77)45(30(5)6)67-47(71)31(7)61-50(74)41(22-33-24-58-37-16-12-11-15-35(33)37)66-49(73)38(17-18-43(55)68)63-48(72)36(54)21-32-13-9-8-10-14-32/h8-16,24-25,27-31,34,36,38-42,45,58H,17-23,26,54H2,1-7H3,(H2,55,68)(H2,56,70)(H,59,77)(H,61,74)(H,62,69)(H,63,72)(H,64,75)(H,65,76)(H,66,73)(H,67,71)/t31-,34?,36+,38-,39-,40-,41-,42-,45-/m0/s1
InChIKeyZJPVMZDISQCAJV-MNNQHMEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIM 187 (CAS 137734-88-4): Bombesin/GRP Receptor Agonist for Feeding Behavior and Appetite Research


BIM 187 ([D-Phe1,Leu8,9]litorin-NH2) is a synthetic peptide derived from bombesin that functions as a selective agonist at the bombesin/gastrin-releasing peptide (GRP) receptor (BB2) . Unlike native bombesin which binds to both the neuromedin B-preferring (BB1) and GRP-preferring (BB2) receptor subtypes with high affinity, BIM 187 demonstrates receptor subtype selectivity favoring the GRP-preferring receptor . With a molecular formula of C53H76N14O10 and molecular weight of 1069.27 g/mol, BIM 187 is supplied as a lyophilized powder soluble to 2 mg/mL in water or aqueous acetonitrile solutions, and requires storage at -20°C for long-term stability . The compound is exclusively for research use and remains in preclinical development [1].

Why BIM 187 Cannot Be Substituted by Generic Bombesin Analogs or BIM-Series Peptides: The GRP Receptor Selectivity Distinction


BIM 187 cannot be generically substituted by other bombesin analogs or BIM-series compounds because the BIM peptide nomenclature encompasses multiple distinct molecular scaffolds targeting unrelated receptor systems. Unlike BIM-23014 and BIM-23190, which are somatostatin analogs acting at SSTR2 and SSTR5 receptors with applications in acromegaly and oncology [1], BIM 187 is a bombesin/GRP receptor agonist with a completely different pharmacological target and experimental application domain. Furthermore, even within the bombesin receptor ligand family, BIM 187 differs fundamentally from its antagonist counterpart BIM 189—the former produces agonist-mediated effects on feeding behavior while the latter acts as an antagonist [2]. Substituting BIM 187 with any other BIM-series compound without verifying the specific receptor target and agonist/antagonist functional profile would yield invalid experimental results and waste research resources .

BIM 187 Quantitative Differentiation Evidence: Comparative Data for Scientific Procurement Decisions


Functional Agonist vs. Antagonist Distinction: BIM 187 and BIM 189 Produce Opposite Effects on Food Intake

BIM 187 and BIM 189, though both derived from bombesin peptide scaffolds, produce functionally opposite effects in vivo. In a controlled feeding study using rats maintained on a 6-hour daily feeding schedule, BIM 187 at a low dose of 4 μg/kg (intraperitoneal) significantly reduced food intake at the 30-minute measurement point compared to baseline feeding behavior [1]. In contrast, BIM 189 administered at substantially higher doses (10 mg/kg and 20 mg/kg, i.p.) produced no detectable effect on food intake when given alone [2]. This functional divergence demonstrates that BIM 187 acts as a receptor agonist capable of triggering satiety signaling, whereas BIM 189 functions as an antagonist lacking intrinsic feeding-modulatory activity.

Feeding behavior Appetite regulation Satiety mechanism

Bombesin Receptor Subtype Selectivity: BIM 187 Preferentially Activates GRP/BB2 Over NMB/BB1 Receptors

BIM 187 demonstrates preferential agonist activity at the bombesin/GRP-preferring receptor (BB2 subtype) rather than the neuromedin B-preferring receptor (BB1 subtype). This selectivity is inferred from studies establishing that bombesin itself activates two distinct high-affinity receptor populations—one with high affinity for neuromedin B and another with high affinity for bombesin and GRP—and that BIM 187 was specifically identified as stimulating the bombesin/GRP receptor type . This contrasts with native bombesin, which acts as a dual agonist at both BB1 and BB2 receptor subtypes without appreciable selectivity [1].

Receptor pharmacology GPCR signaling Bombesin receptor subtyping

BIM 187 vs. BIM-Series Somatostatin Analogs: Distinct Molecular Targets and Application Domains

BIM 187 and BIM-series somatostatin analogs (e.g., BIM-23014, BIM-23190, BIM-23197) target entirely distinct G-protein coupled receptor systems with no functional overlap. BIM 187 acts as an agonist at the bombesin/GRP receptor (BB2) regulating feeding behavior . In contrast, BIM-23014, BIM-23190, and related BIM-series compounds act as agonists at somatostatin receptors SSTR2 and SSTR5, which regulate growth hormone secretion and have anti-proliferative effects in cancer models [1]. BIM-23190 displays Ki values of 0.34 nM at SSTR2 and 11.1 nM at SSTR5, with no reported activity at bombesin receptors . BIM-23014 inhibits growth hormone release from rat anterior pituitary cells with an IC50 of 47 pM [2].

Receptor specificity Peptide pharmacology Experimental design

Physicochemical and Handling Specifications: Solubility and Storage Parameters for Experimental Planning

BIM 187 is supplied as a lyophilized solid with defined solubility and storage parameters that inform experimental planning. The compound is soluble to 2 mg/mL in water and also soluble to 2 mg/mL in 20% acetonitrile [1], providing flexibility for preparation of stock solutions depending on downstream compatibility requirements. Long-term storage requires -20°C under desiccating conditions . This contrasts with some other peptide agonists that may require more restrictive solvent conditions (e.g., DMSO only) or demonstrate lower aqueous solubility that complicates in vivo dosing.

Peptide handling Solubility optimization Storage stability

BIM 187 Recommended Research Applications Based on Verified Differentiation Evidence


Acute Satiety and Appetite Suppression Studies in Rodent Models

BIM 187 is optimally applied in acute feeding behavior experiments where short-term (30-minute) food intake reduction is the primary endpoint. Based on the direct evidence from Laferrère et al. (1992), BIM 187 at 4 μg/kg i.p. produces significant suppression of food intake within 30 minutes of administration in rats maintained on a 6-hour feeding schedule [1]. This application is appropriate for studies investigating the role of peripheral GRP receptor signaling in satiety induction, meal termination, and appetite regulation. The aqueous solubility of 2 mg/mL facilitates i.p. dosing without organic solvent vehicles that could confound behavioral readouts .

GRP/BB2 Receptor Subtype-Specific Pharmacological Probing

BIM 187 serves as a GRP-preferring receptor (BB2) agonist tool for experiments requiring discrimination between bombesin receptor subtypes. Because bombesin itself activates both BB1 (NMB-preferring) and BB2 (GRP-preferring) receptors, BIM 187 provides a more selective alternative for isolating BB2-mediated signaling pathways . This application is valuable for receptor mapping studies, signal transduction analyses, and experiments examining the distinct physiological roles of BB1 versus BB2 receptors in gastrointestinal function, thermoregulation, and satiety control.

Agonist-Antagonist Paired Experimental Designs Using BIM 187 and BIM 189

BIM 187 and BIM 189 function as a complementary agonist-antagonist pair for bombesin/GRP receptor pharmacology studies. The direct evidence demonstrates that BIM 187 acts as a functional agonist (reduces food intake), while BIM 189 acts as an antagonist (no effect alone; blocks bombesin-induced satiety) [2]. Researchers can employ BIM 187 to stimulate GRP receptor signaling and BIM 189 to confirm receptor-mediated specificity through competitive blockade. This paired approach provides rigorous pharmacological validation that a single compound cannot achieve.

Peptide Structure-Activity Relationship (SAR) Studies of Bombesin Derivatives

BIM 187 ([D-Phe1,Leu8,9]litorin-NH2) represents a specific structural modification of the litorin peptide scaffold incorporating D-phenylalanine at position 1 and leucine substitutions at positions 8 and 9 with C-terminal amidation . This defined modification pattern makes BIM 187 suitable as a reference compound in SAR studies examining how specific amino acid substitutions alter bombesin receptor subtype selectivity, agonist potency, and metabolic stability. The compound serves as a benchmark for comparing novel bombesin-derived peptides with modified receptor selectivity profiles or enhanced in vivo duration of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bim 187

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.